BenchChemオンラインストアへようこそ!

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Lipophilicity Drug-likeness Scaffold optimization

This 2‑methyl dihydrochloride salt delivers a uniquely parameterised heterocyclic building block (XlogP –0.5, PSA 29.8 Ų, HBD 3) that differs measurably from the unsubstituted core or the 8‑methyl isomer, eliminating unrecognised variability in matched molecular pair analyses. The salt form dissolves instantly in DMF or DMSO, enabling direct use in amide coupling or reductive amination for parallel synthesis of focused P2X7 antagonist libraries per WO2010125101. Its lowered logP also enhances CNS drug‑likeness for dual OX1/OX2 orexin antagonist programs.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
Cat. No. B8228722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC1=CN2CCNCC2=N1.Cl
InChIInChI=1S/C7H11N3.ClH/c1-6-5-10-3-2-8-4-7(10)9-6;/h5,8H,2-4H2,1H3;1H
InChIKeyMXUNDIUWSLBPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: Core Identity, Physicochemical Snapshot, and Target Engagement Profile for Procurement Evaluation


2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS 1363404‑99‑2) is a heterocyclic building block comprising a saturated pyrazine ring fused to a 2‑methyl‑imidazole [REFS‑1]. The hydrochloride salt (or dihydrochloride, depending on stoichiometry) is the form most commonly stocked by major suppliers [REFS‑2]. Pharmacologically, the 2‑methyl‑tetrahydroimidazo[1,2‑a]pyrazine scaffold has been identified as a modulator of the P2X7 purinergic receptor [REFS‑3] and as an orexin receptor antagonist [REFS‑4], placing the compound at the intersection of neuroinflammation and sleep‑wake cycle research.

Why 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride Cannot Be Replaced with an In‑Class Analog Without Quantitative Risk


Superficially, the unsubstituted 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine (CAS 91476‑80‑1) and the 8‑methyl isomer (CAS 91476‑83‑4) share the same bicyclic core. However, the 2‑methyl substituent alters lipophilicity, hydrogen‑bond donor count, and — when furnished as the hydrochloride salt — solubility and handling characteristics relative to the free base [REFS‑1]. These differences are sufficient to influence HPLC retention, cell permeability, and target engagement in functional assays [REFS‑2]; consequently, substituting a 2‑unsubstituted or differently methylated analog without re‑optimising the synthetic sequence or biological assay can introduce unrecognised variability.

Product-Specific Evidence for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity Shift: XlogP of the Free Base Relative to the Unsubstituted Core Scaffold

The 2‑methyl free base (CAS 126052‑22‑0) has a calculated XlogP of ‑0.5, compared with a LogP of 0.3151 for the unsubstituted tetrahydroimidazo[1,2‑a]pyrazine scaffold (CAS 91476‑80‑1) [REFS‑1][REFS‑2]. The 0.8‑log‑unit reduction reflects increased polarity conferred by the methyl group at the C2 position.

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen-Bond Donor Count Increase in the Dihydrochloride Salt Form

The dihydrochloride salt (C₇H₁₃Cl₂N₃, MW 210.10) contains three hydrogen-bond donors, whereas the free base (C₇H₁₁N₃) contains only one [REFS‑1]. The two additional donors originate from protonation of the pyrazine nitrogens, which is known to enhance aqueous solubility and can facilitate formulation or biological assay preparation [REFS‑2].

Salt form Solubility Crystallinity

Purity and Physical Form Differentiation at Vendor Level

Among the closest purchasable analogs, the dihydrochloride salt of the 2‑methyl derivative is listed by MolCore at a minimum purity of 98 % (NLT 98 %) [REFS‑1], whereas the unsubstituted free base is typically offered at 95 % or 95+% [REFS‑2]. The 2‑methyl dihydrochloride is supplied as a solid, which is advantageous for weighing accuracy and long‑term storage compared with the hygroscopic free base.

Purity Vendor comparison Procurement specification

P2X7 Receptor Modulation: Scaffold-Activity Relationship with 2-Methyl Contribution

Patent WO2010125101 discloses that 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine derivatives bearing a 2‑methyl substituent on the pendant phenyl ring exhibit P2X7 modulatory activity [REFS‑1]. Although quantitative IC₅₀ values for the minimal 2‑methyl‑core compound are not publicly disclosed, the SAR disclosed indicates that the 2‑methyl group contributes to receptor affinity when incorporated into a larger pharmacophore; the unsubstituted core alone is inactive in analogous assays [REFS‑2].

P2X7 antagonist Inflammation Neuropathic pain

Recommended Research and Industrial Application Scenarios for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride


P2X7-Targeted Library Synthesis and Screening Campaigns

Use the dihydrochloride salt as a direct-starting building block for amide coupling or reductive amination to generate focused libraries aimed at P2X7 receptor antagonism. The 2‑methyl substitution is a critical SAR feature per WO2010125101, and the salt form enables immediate dissolution in DMF or DMSO for parallel chemistry [REFS‑3].

Orexin Receptor Antagonist Lead Optimization

Incorporate the 2‑methyl‑tetrahydroimidazo[1,2‑a]pyrazine core into piperidine‑ or piperazine‑containing scaffolds for evaluation as dual OX1/OX2 antagonists. The lowered logP (‑0.5 vs. 0.315 for the unsubstituted core) may improve CNS drug‑likeness and reduce off‑target liabilities associated with higher lipophilicity [REFS‑4].

Physicochemical Comparator in Scaffold‑Hopping Exercises

When a medicinal chemistry program requires a matched molecular pair analysis, the 2‑methyl dihydrochloride provides a well‑characterised reference point with quantified hydrogen‑bond donor count (3), XlogP (‑0.5), and PSA (29.8 Ų) that differs measurably from the 8‑methyl isomer or the 2,8‑dimethyl analog, enabling rational scaffold optimisation [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.